molecular formula C6H3BrF2O B062985 5-Bromo-2,3-difluorophenol CAS No. 186590-26-1

5-Bromo-2,3-difluorophenol

Cat. No.: B062985
CAS No.: 186590-26-1
M. Wt: 208.99 g/mol
InChI Key: QAHCQGXGAYRHHW-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O . It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry: 5-Bromo-2,3-difluorophenol is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of fluorinated aromatic compounds, which are important in materials science and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated phenols on biological systems.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its unique properties make it suitable for use in the synthesis of liquid crystals and other advanced materials .

Safety and Hazards

This compound is considered harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2,3-difluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the reaction of 3,4,5-trifluorobromobenzene with potassium hydroxide in methanol, followed by crystallization and purification steps .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The process involves the use of solvents like methanol and toluene, and reagents such as aluminum chloride for the bromination and fluorination steps .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-difluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The phenolic group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while oxidation reactions can produce quinones .

Comparison with Similar Compounds

  • 2,3-Difluorophenol
  • 4-Bromo-2,3-difluorophenol
  • 3,5-Difluorophenol

Comparison: 5-Bromo-2,3-difluorophenol is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical and physical properties, such as increased reactivity and specific binding characteristics. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it versatile for various applications .

Properties

IUPAC Name

5-bromo-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHCQGXGAYRHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378357
Record name 5-Bromo-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186590-26-1
Record name 5-Bromo-2,3-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186590-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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